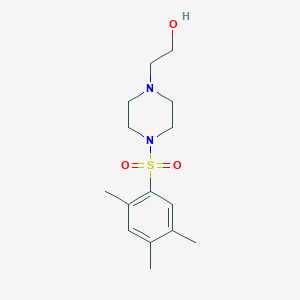

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonylated piperazine derivative characterized by a piperazine ring substituted at the 1-position with an ethanol group and at the 4-position with a 2,4,5-trimethylphenylsulfonyl moiety. Its structure combines a polar ethanol group with a hydrophobic trimethylphenyl substituent, creating a balance of solubility and membrane permeability.

Properties

IUPAC Name |

2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(3)15(11-13(12)2)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSGPIMMKBVIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: Formation of 2-(4-((2,4,5-Trimethylphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a role in binding to the active site of enzymes, while the piperazine ring may interact with receptor sites. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorophenyl Analog: The 4-chloro substituent (electron-withdrawing) increases the electrophilicity of the sulfonyl group, which may enhance reactivity in biological systems but also raise toxicity concerns, as noted in its safety data sheet .

- Methoxyphenyl Analog : The 4-methoxy group (electron-donating) improves aqueous solubility, making this analog more suitable for in vitro assays requiring polar solvents .

Biological Activity

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound belonging to the class of piperazine derivatives. Piperazine derivatives are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is C16H24N2O2S, with a molecular weight of 320.44 g/mol. The compound features a piperazine ring substituted with a sulfonyl group derived from 2,4,5-trimethylphenyl and an ethanol moiety.

The precise mechanism of action for 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol remains to be fully elucidated. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites.

- Receptor Interaction : The piperazine ring structure allows for potential interactions with neurotransmitter receptors.

Further research is necessary to clarify these interactions and their implications for biological activity.

Biological Activities

Research indicates that 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary results suggest moderate to high activity against specific pathogens.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further investigations are needed to determine its efficacy in vivo.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been explored for potential neuropharmacological effects. Initial findings suggest it may influence serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs).

Research Findings and Case Studies

A review of recent literature reveals various studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Investigated neuropharmacological effects in rodent models; indicated potential as an SSRI-like agent with reduced side effects compared to traditional SSRIs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.